15-甲基十六烷-1-醇

描述

Synthesis Analysis

The synthesis of compounds related to 15-Methylhexadecan-1-ol involves complex organic reactions. For example, the synthesis of similar macrocyclic compounds, such as 15-methyl-1,4,7,10,13-pentaazacyclohexadecan-15-amine, is achieved via a copper(II)-templated route from specific diamines and other reagents, demonstrating intricate synthetic pathways for related structures (Bernhardt et al., 2000). Such procedures illustrate the complexity and precision required in synthesizing structurally specific compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to 15-Methylhexadecan-1-ol, such as 15-methyl-1,4,7,10,13-pentaazacyclohexadecan-15-amine, has been elucidated through X-ray crystallography, revealing detailed insights into their molecular geometry and the coordination environment of metal complexes formed with this ligand. The structure of the Co(III) complex, for instance, displays a distorted octahedral geometry that is indicative of the spatial arrangement and bonding patterns within these molecules (Bernhardt et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving related compounds often demonstrate specific reactivity patterns. For instance, the synthesis of macrocyclic compounds involves reduction steps and complexation with metals, indicating a capacity for specific chemical transformations and interactions with various reagents. The stability of these compounds in aqueous solutions and their specific electronic ground states suggest unique chemical properties that facilitate a range of potential chemical reactions (Bernhardt et al., 2000).

Physical Properties Analysis

While specific data on 15-Methylhexadecan-1-ol's physical properties were not directly found, studies on similar compounds can provide insights. The physical properties such as solubility, melting point, and stability in solution can significantly influence the application and behavior of these compounds. For example, the stability of macrocyclic complexes in aqueous solution suggests specific solubility characteristics important for their application in various chemical environments (Bernhardt et al., 2000).

Chemical Properties Analysis

The chemical properties of related compounds, such as reactivity towards oxidation or reduction, complexation with metals, and other chemical transformations, are crucial for understanding their behavior and applications. The reversible M(III/II) redox couple observed in the complexes indicates a notable chemical property that might be relevant for the application of these compounds in redox chemistry and catalysis (Bernhardt et al., 2000).

科学研究应用

15-脂氧合酶-1 (15-LOX-1) 在脂质信号传导中起关键作用,并与结肠癌有关,在结肠癌中它充当肿瘤抑制因子。15-LOX-1 在结肠癌细胞中的转录抑制很复杂,可能涉及多种机制 (Lee、Zuo 和 Shureiqi,2011)。

使用各种 LOX 结构对霉酚酸的噻唑基衍生物对 LOX 抑制(包括 15-LOX)进行了评估。这项研究突出了 15-LOX 作为药物靶点的潜力 (Tsolaki、Eleftheriou、Kartsev、Geronikaki 和 Saxena,2018)。

研究了雌二醇衍生物 ESE-15-ol 的抗有丝分裂和碳酸酐酶抑制活性,表明其在癌症治疗中的潜在应用。该化合物以纳摩尔范围抑制碳酸酐酶活性,并影响与细胞死亡和有丝分裂相关的基因表达 (Stander、Joubert、Tu、Sippel、McKenna 和 Joubert,2012)。

综述了 15-脂氧合酶抑制剂(包括 15-LOX-1 和 15-LOX-2)在炎症、敏感性、动脉粥样硬化和某些癌症形成中的作用。本文讨论了各种 15-LOX 抑制剂的合成和生物活性 (Sadeghian 和 Jabbari,2016)。

一项关于链霉菌 samsunensis OUCT16-12 中六十六内酯 A 生物合成过程中 PKS 后期修饰步骤的研究表明,C5N 和 15-OMe 基团对抗菌活性很重要。这为通过合成生物学生成六十六内酯衍生物提供了见解 (Duan、Wang、Zhang、Dong、Li、Xiao 和 Li,2023)。

描述了一种更安全的 PMR-15 替代品,PMR-15 是一种高温热固性聚酰亚胺低聚物。这种替代品 PMR-PCy 是从一种毒性较小的双苯胺制备的,该双苯胺衍生自可再生的芳香族化合物对伞花烃 (Harvey、Yandek、Lamb、Eck、Garrison 和 Davis,2017)。

详细介绍了脂氧素 A4 甲酯的 15-氧代衍生物(脂氧素 A4 的天然代谢物)的合成。该化合物有可能用于研究该代谢物的亲电生物活性 (Woodcock、Wendell、Schopfer 和 Freeman,2018)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

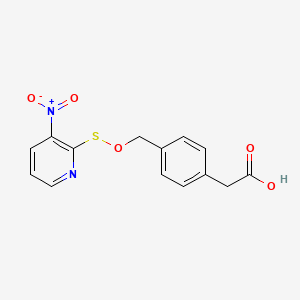

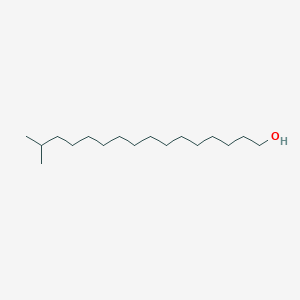

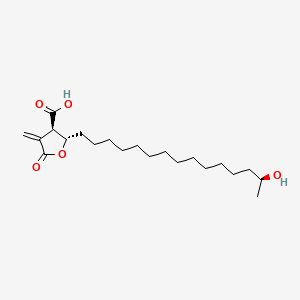

IUPAC Name |

15-methylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIXGTHYBZXAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339714 | |

| Record name | ISOHEPTADECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Methylhexadecan-1-ol | |

CAS RN |

51166-20-2 | |

| Record name | ISOHEPTADECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)

![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)